molecular formula C11H12ClN B1466348 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1266748-74-6

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B1466348
CAS No.: 1266748-74-6
M. Wt: 193.67 g/mol
InChI Key: VIUWFGBZUGWGGU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUWFGBZUGWGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS No. 1266748-74-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • Chemical Structure :
 CH3)2C CN C6H4Cl\text{ CH}_3)_2\text{C CN C}_6\text{H}_4\text{Cl}

This structure includes a chlorophenyl group and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the chlorophenyl moiety allows for interactions with various molecular targets, potentially modulating their activity. Research indicates that the compound may act on pathways related to metabolic processes and neuroendocrine signaling.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description References
Anticancer Properties Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Activity Demonstrates inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
Neuromodulatory Effects May influence appetite regulation and metabolic pathways via interactions with neuromedin U receptors.

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, with IC50 values indicating potency comparable to known chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Effects :
    In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuromodulatory Role :
    Research involving animal models demonstrated that administration of this compound resulted in reduced food intake and body weight changes. This effect was mediated through neuromedin U receptor pathways, highlighting its potential application in obesity treatment.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored:

  • Synthesis Methodology : The compound can be synthesized using a multi-step process involving the reaction of appropriate chlorinated phenols with nitriles under controlled conditions.
  • Analytical Techniques : Characterization of the compound has been performed using NMR spectroscopy, mass spectrometry, and HPLC to ensure quality control in biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile
Reactant of Route 2
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3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile

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